7-(7-Aminoheptanamido)heptanoic acid
CAS No.:
Cat. No.: VC13405057
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H28N2O3 |
|---|---|
| Molecular Weight | 272.38 g/mol |
| IUPAC Name | 7-(7-aminoheptanoylamino)heptanoic acid |
| Standard InChI | InChI=1S/C14H28N2O3/c15-11-7-3-1-5-9-13(17)16-12-8-4-2-6-10-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) |
| Standard InChI Key | SNEUQJCNIMVODV-UHFFFAOYSA-N |
| SMILES | C(CCCN)CCC(=O)NCCCCCCC(=O)O |
| Canonical SMILES | C(CCCN)CCC(=O)NCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-(7-Aminoheptanamido)heptanoic acid (IUPAC name: 7-(7-aminoheptanoylamino)heptanoic acid) is an aliphatic compound with the molecular formula C₁₄H₂₈N₂O₃ in its free acid form . Its hydrochloride salt, commonly used in research settings, has the formula C₁₄H₂₉ClN₂O₃ and a molecular weight of 308.84 g/mol. The structure comprises a seven-carbon chain (heptanoic acid) linked via an amide bond to a 7-aminoheptanamide group, terminating in a carboxylic acid functional group (Figure 1).
Key Identifiers:
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InChIKey: SNEUQJCNIMVODV-UHFFFAOYSA-N (free acid) ; OWVBGHPTFAZJLB-UHFFFAOYSA-N (hydrochloride)
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CAS Registry: 1423034-53-0 (hydrochloride)
Physicochemical Properties
Predicted collision cross sections (CCS) for ionized forms of the compound, derived from PubChemLite data, provide insights into its gas-phase behavior (Table 1) . These values are critical for mass spectrometry-based identification in complex mixtures.
Table 1: Predicted Collision Cross Sections for 7-(7-Aminoheptanamido)heptanoic Acid Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 273.21728 | 169.5 |
| [M+Na]⁺ | 295.19922 | 173.8 |
| [M+NH₄]⁺ | 290.24382 | 173.3 |
| [M-H]⁻ | 271.20272 | 166.9 |
Synthesis and Manufacturing
Purification and Analysis
Post-synthetic purification likely employs techniques such as:
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Recrystallization from ethanol/water mixtures.
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Chromatography (e.g., reverse-phase HPLC) to isolate the hydrochloride salt.
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Spectroscopic verification via ¹H/¹³C NMR and high-resolution mass spectrometry.
Biological Activity and Mechanistic Insights
Ligand-Receptor Interactions
The compound’s primary amino and carboxylic acid groups enable interactions with biological targets, including:
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Enzymes: Potential inhibition or modulation of proteases and transferases via binding to active sites.
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Membrane receptors: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs).
Applications in Research and Industry
Biochemical Research
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Proteomics: As a calibrant in mass spectrometry due to predictable CCS values .
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Enzyme kinetics: Substrate analog for studying amidase or peptidase activity.
Pharmaceutical Development
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Prodrug design: The carboxylic acid group facilitates conjugation with drug molecules to enhance bioavailability.
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Targeted drug delivery: Functionalization of the amino group for ligand-directed therapies.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of 7-(7-Aminoheptanamido)heptanoic Acid and Related Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | Benzene ring, hydroxamate moiety | Histone deacetylase inhibition |
| Dodecanamide | 12-carbon chain, no amino group | Surfactant applications |
| 7-(7-Aminoheptanamido)heptanoic acid | Dual carboxylic acid/amide groups | Balanced hydrophilicity/lipophilicity |
Future Research Directions
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Mechanistic studies: Elucidate interactions with specific enzymes or receptors.
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Synthetic optimization: Develop greener synthesis routes with higher yields.
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Toxicological profiling: Assess long-term exposure effects in model organisms.
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